molecular formula C25H26FNO2 B11374078 1-(4-Fluorophenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol

1-(4-Fluorophenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol

Cat. No.: B11374078
M. Wt: 391.5 g/mol
InChI Key: NAOLDPFPKNQJJY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol is a complex organic compound characterized by the presence of fluorophenyl, morpholinyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with morpholine and diphenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorophenyl)propyl][2-methyl-2-(morpholin-4-yl)propyl]amine
  • **1-(4-Fluorophenyl)ethyl][2-methyl-2-(morpholin-4-yl)propyl]amine

Uniqueness

1-(4-Fluorophenyl)-3-(morpholin-4-yl)-1,2-diphenylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26FNO2

Molecular Weight

391.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-morpholin-4-yl-1,2-diphenylpropan-1-ol

InChI

InChI=1S/C25H26FNO2/c26-23-13-11-22(12-14-23)25(28,21-9-5-2-6-10-21)24(20-7-3-1-4-8-20)19-27-15-17-29-18-16-27/h1-14,24,28H,15-19H2

InChI Key

NAOLDPFPKNQJJY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)F)O

Origin of Product

United States

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